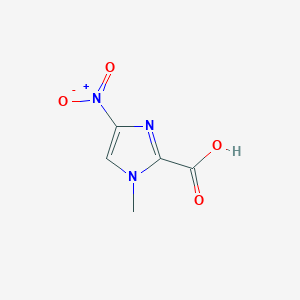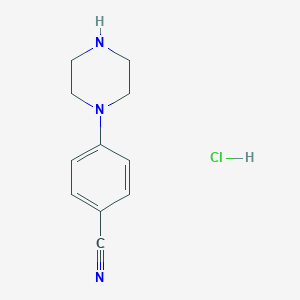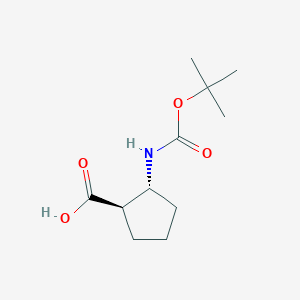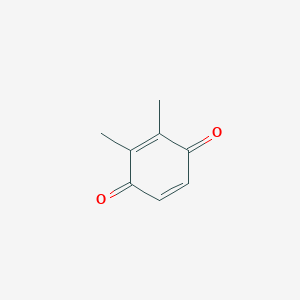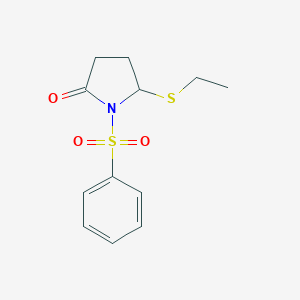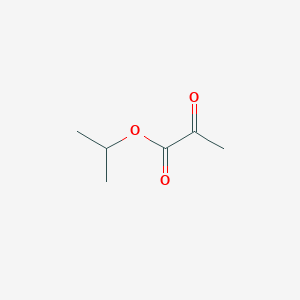
Lactosylsphingosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lactosylsphingosine is a bioactive sphingolipid and a form of lactosylceramide that is lacking the fatty acyl group. Lyso-lactosylceramide (1-50 μM) reduces viability of human neutrophils in a concentration-dependent manner. Unlike lactosylceramide, this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes. This compound is a precursor in the synthesis of lyso-ganglioside GM3.3
This compound is a bioactive sphingolipid and a form of lactosylceramide that is lacking the fatty acyl group. Lyso-lactosylceramide (1-50 μM) reduces viability of human neutrophils in a concentration-dependent manner. Unlike lactosylceramide,this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes. This compound is a precursor in the synthesis of lyso-ganglioside GM3.3
Applications De Recherche Scientifique
Sphingolipide bioactif
Lactosylsphingosine est un sphingolipide bioactif . Les sphingolipides sont une classe de lipides contenant un squelette de bases sphingoïdes, un ensemble d'alcools aminés aliphatiques qui comprend la sphingosine. Ils jouent un rôle important dans la transmission du signal et la reconnaissance cellulaire.
Immunologie et inflammation
This compound a été utilisé dans la recherche liée à l'immunologie et à l'inflammation . Il est impliqué dans divers processus cellulaires tels que la croissance cellulaire, la différenciation et l'apoptose, qui sont essentiels pour la réponse immunitaire et l'inflammation.
Biochimie lipidique
Dans le domaine de la biochimie lipidique, la this compound est un composé important . Il fait partie des sphingolipides complexes, qui sont des composants essentiels des membranes cellulaires et ont diverses fonctions biologiques, notamment la reconnaissance cellulaire et la transduction du signal.
Viabilité des neutrophiles
La recherche a montré que la Lyso-lactosylcéramide, une forme de this compound, réduit la viabilité des neutrophiles humains de manière dépendante de la concentration . Les neutrophiles sont un type de globule blanc qui est l'un des premiers types de cellules à se rendre sur le site d'une infection.
Recherche sur les cardiomyocytes
Contrairement à la lactosylcéramide, la this compound n'a aucun effet sur la synthèse protéique et la prolifération cellulaire dans les cardiomyocytes . Les cardiomyocytes sont les cellules qui composent le muscle cardiaque, ou muscle du cœur.
Précurseur dans la synthèse
This compound est un précurseur dans la synthèse du lyso-ganglioside G M3 . Les gangliosides sont des molécules qui consistent en un glycosphingolipide avec un ou plusieurs acides sialiques liés à la chaîne de sucre. Ils jouent un rôle important dans la reconnaissance cellulaire et la communication intercellulaire.
Mécanisme D'action
Target of Action
Lactosylsphingosine primarily targets human neutrophils . Neutrophils are a type of white blood cell that plays a crucial role in the body’s immune response. They are the first cells to arrive at the site of an infection and work by neutralizing pathogens.
Mode of Action
This compound interacts with its targets by reducing the viability of human neutrophils in a concentration-dependent manner . This means that the effect of this compound on neutrophils varies depending on the concentration of the compound.
Biochemical Pathways
This compound is a form of lactosylceramide that lacks the fatty acyl group . It is a precursor in the synthesis of lyso-ganglioside GM3 . The synthesis of this compound and its subsequent conversion into lyso-ganglioside GM3 is a part of the sphingolipid metabolic pathway .
Pharmacokinetics
It is known to be soluble in chloroform, methanol, water, and dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of viability of human neutrophils . This can influence the body’s immune response.
Analyse Biochimique
Biochemical Properties
Lactosylsphingosine interacts with various enzymes, proteins, and other biomolecules. It is a precursor in the synthesis of lyso-ganglioside G M3 . Unlike lactosylceramide, this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes .
Cellular Effects
This compound influences cell function in a variety of ways. For instance, it reduces the viability of human neutrophils in a concentration-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of a G protein-coupled receptor, TDAG8, a member of the sphingosine-1-phosphate receptor superfamily .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKSCOKUMZMISB-GPWKTZPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109785-20-8 |
Source


|
| Record name | Lactosyl lysosphingolipid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
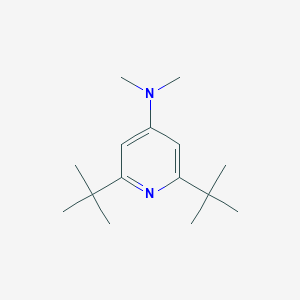

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
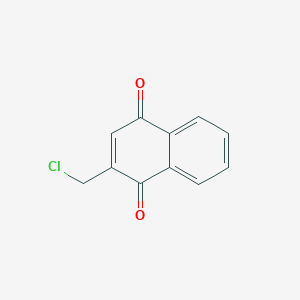
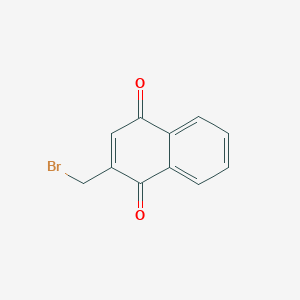

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)
